13,21-Dihydroeurycomanone

説明

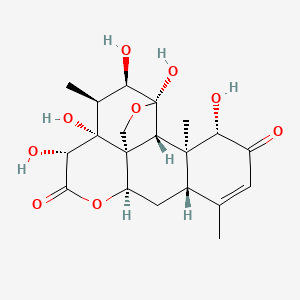

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1R,4R,5R,6S,7R,8R,11R,13S,17S,18S,19R)-4,5,7,8,17-pentahydroxy-6,14,18-trimethyl-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O9/c1-7-4-10(21)13(23)17(3)9(7)5-11-18-6-28-20(27,16(17)18)12(22)8(2)19(18,26)14(24)15(25)29-11/h4,8-9,11-14,16,22-24,26-27H,5-6H2,1-3H3/t8-,9-,11+,12+,13+,14-,16+,17+,18+,19-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKICXNXDFYYYGH-QWRBDCSPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(C3C4(C(CC5C3(C1(C(C(=O)O5)O)O)CO2)C(=CC(=O)C4O)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@]2([C@@H]3[C@@]4([C@@H](C[C@@H]5[C@]3([C@]1([C@H](C(=O)O5)O)O)CO2)C(=CC(=O)[C@H]4O)C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401312646 | |

| Record name | 13,21-Dihydroeurycomanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129587-06-0 | |

| Record name | 13,21-Dihydroeurycomanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129587-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13,21-Dihydroeurycomanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401312646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Isolation of 13,21-Dihydroeurycomanone from Eurycoma longifolia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 13,21-Dihydroeurycomanone, a significant quassinoid found in the roots of Eurycoma longifolia (Tongkat Ali). This document details the experimental protocols for extraction and purification, presents quantitative and spectral data, and illustrates the key signaling pathways associated with its biological activities. The information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

Eurycoma longifolia, a flowering plant native to Southeast Asia, has a long history of use in traditional medicine for a variety of ailments. Its roots are particularly rich in a class of bioactive compounds known as quassinoids. Among these, this compound has been identified as a key constituent, often co-occurring with the more abundant eurycomanone.[1][2] This C20 quassinoid has garnered scientific interest due to its potential therapeutic effects, including anti-estrogenic and spermatogenesis-enhancing properties.[3][4][5] This guide will delve into the technical aspects of its discovery and isolation, providing a detailed roadmap for its study.

Data Presentation

The following tables summarize the quantitative and spectral data for this compound, compiled from various scientific studies.

Table 1: Quantitative Analysis of this compound in E. longifolia

| Parameter | Value | Reference |

| Concentration in Standardized Extract (SQ40) | 0.72 ± 0.06% w/w | [2] |

| Isolated Yield from Subfraction TAF2-F-4 | 120 mg | [2] |

| Limit of Quantification (NMR) | 3.91 ppm | [6] |

| Oral Bioavailability | 1.04 ± 0.58% | [4] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H-NMR | Characteristic signals observed. | [6][7] |

| ¹³C-NMR | Key carbon signals identified. | [8] |

| Mass Spectrometry (HR-ESI-MS) | Molecular formula deduced as C₂₀H₂₈O₇. | [1] |

Note: Detailed peak assignments for NMR data can be found in the cited literature. The provided data is for identification and confirmation purposes.

Experimental Protocols

The following is a detailed methodology for the isolation and purification of this compound from the roots of E. longifolia, synthesized from established research.

Plant Material and Extraction

-

Preparation : Air-dried and powdered roots of E. longifolia (10 kg) are used as the starting material.

-

Extraction : The powdered roots are extracted with 95% ethanol at room temperature five times. The combined ethanol extracts are then concentrated under vacuum to yield a crude extract.

Solvent Partitioning

-

The crude ethanol extract is suspended in water.

-

Successive partitioning is performed with petroleum ether, ethyl acetate, and n-butanol to separate compounds based on polarity. The ethyl acetate-soluble fraction, which is rich in quassinoids, is collected for further purification.

Chromatographic Purification

-

Silica Gel Column Chromatography : The ethyl acetate fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol (from 100:0 to 0:100 v/v) to yield several major fractions.

-

Sephadex LH-20 Column Chromatography : Fractions enriched with this compound are further purified on a Sephadex LH-20 column using methanol as the eluent.

-

Semi-preparative High-Performance Liquid Chromatography (HPLC) : The final purification is achieved using semi-preparative HPLC. A common mobile phase is a mixture of acetonitrile and water (e.g., 18:82 v/v), which allows for the isolation of pure this compound.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the isolation of this compound and its known signaling pathways.

Experimental Workflow

Caption: Isolation workflow for this compound.

Signaling Pathway: Spermatogenesis Enhancement

Eurycoma longifolia quassinoids, including this compound, are known to enhance spermatogenesis by influencing the hypothalamic-pituitary-gonadal (HPG) axis.[9][10] This involves stimulating the release of gonadotropins, which in turn increases testosterone production in the testes.

Caption: Hypothalamic-Pituitary-Gonadal axis stimulation.

Signaling Pathway: Anti-Estrogenic Effect

The anti-estrogenic activity of this compound is attributed to its ability to inhibit the aromatase enzyme.[3] Aromatase is responsible for the conversion of androgens (like testosterone) into estrogens. By blocking this enzyme, the compound reduces estrogen levels.

Caption: Mechanism of aromatase inhibition.

Conclusion

This compound represents a promising bioactive compound from Eurycoma longifolia with well-defined biological activities. The methodologies and data presented in this guide provide a solid foundation for further research into its pharmacological potential. The detailed protocols for its isolation and the elucidation of its mechanisms of action are critical for its development as a potential therapeutic agent. This document serves as a technical resource to facilitate and standardize future investigations in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Molecular Mechanisms and Signaling Pathways Involved in Sertoli Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Comparing the pharmacokinetics of 13α,21-dihydroeurycomanone and eurycomanone exclusively enriched in Eurycoma longifolia extracts and their spermatogenesis enhancement in andrographolide-induced oligospermia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Emerging insights into hypothalamic-pituitary-gonadal axis regulation and interaction with stress signalling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative X-ray and conformational analysis of a new crystal of 13α,21-dihydroeurycomanone with eurycomanone from Eurycoma longifolia and their anti-estrogenic activity using the uterotrophic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Eurycomanone, the major quassinoid in Eurycoma longifolia root extract increases spermatogenesis by inhibiting the activity of phosphodiesterase and aromatase in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Standardized quassinoid-rich Eurycoma longifolia extract improved spermatogenesis and fertility in male rats via the hypothalamic-pituitary-gonadal axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Chemical Structure Elucidation of 13,21-Dihydroeurycomanone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies and data integral to the chemical structure elucidation of 13,21-Dihydroeurycomanone, a significant quassinoid isolated from Eurycoma longifolia. This document details the experimental protocols for isolation and spectroscopic analysis, presents key quantitative data in a structured format, and offers visual representations of the elucidation workflow.

Introduction

This compound is a naturally occurring quassinoid, a class of degraded triterpenoids known for their complex structures and diverse biological activities. Found in the roots of Eurycoma longifolia, a plant native to Southeast Asia, this compound, along with its analogues like eurycomanone, has been the subject of significant phytochemical investigation. The precise determination of its molecular structure is fundamental for understanding its biosynthetic pathways, structure-activity relationships, and potential as a therapeutic agent. The elucidation process relies on a synergistic application of separation science and spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), often corroborated by X-ray crystallography.

Isolation and Purification Protocol

The isolation of this compound from Eurycoma longifolia root material is a multi-step process involving extraction and chromatographic separation. The following is a detailed protocol synthesized from established methodologies for quassinoid isolation.

Experimental Protocol: Isolation and Purification

-

Plant Material and Extraction:

-

Air-dried and powdered roots of Eurycoma longifolia (typically several kilograms) are subjected to exhaustive extraction with a polar solvent such as methanol or 95% ethanol at room temperature.[1]

-

The extraction is repeated multiple times to ensure a comprehensive recovery of secondary metabolites.

-

The combined extracts are then concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity. A common sequence is n-hexane, followed by ethyl acetate, and finally n-butanol.

-

This liquid-liquid extraction serves to fractionate the crude extract based on the polarity of its constituents. Quassinoids, including this compound, are typically enriched in the ethyl acetate fraction.

-

-

Chromatographic Separation:

-

The dried ethyl acetate fraction is subjected to column chromatography over silica gel.

-

A gradient elution system is employed, starting with a non-polar solvent (e.g., chloroform or hexane) and gradually increasing the polarity with a more polar solvent (e.g., methanol or ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing compounds with similar retention factors.

-

-

Further Purification:

-

Fractions containing the target compound are pooled and subjected to further purification steps. This may involve repeated column chromatography on silica gel or reversed-phase (C18) columns.

-

Final purification is often achieved using High-Performance Liquid Chromatography (HPLC), which offers higher resolution and yields the pure compound.

-

Spectroscopic Analysis and Structure Elucidation

The determination of the planar structure and stereochemistry of this compound is accomplished through a combination of spectroscopic techniques.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and elemental composition of the compound.

Experimental Protocol: Mass Spectrometry

-

Instrumentation: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly used.

-

Sample Preparation: A dilute solution of the purified compound in a suitable solvent (e.g., methanol) is prepared.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is determined with high accuracy. This allows for the unambiguous determination of the molecular formula.

Data Presentation: Mass Spectrometry Data

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M+H]⁺ | Varies | Varies | C₂₀H₂₇O₉ |

| [M+Na]⁺ | Varies | Varies | C₂₀H₂₆O₉Na |

Note: The exact observed and calculated m/z values are instrument-dependent but will correspond to the molecular formula C₂₀H₂₆O₉.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule. A suite of 1D and 2D NMR experiments are employed.

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or pyridine-d₅).

-

Experiments:

-

¹H NMR: Provides information about the chemical environment and connectivity of protons.

-

¹³C NMR: Shows the number and types of carbon atoms in the molecule.

-

DEPT (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups.

-

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, crucial for assembling the molecular skeleton.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry.

-

Data Presentation: ¹H and ¹³C NMR Spectral Data

While the complete numerical dataset from the original publications' supplementary materials is not directly accessible, published literature confirms that the ¹H and ¹³C NMR spectral data for 13α,21-dihydroeurycomanone have been fully assigned and are consistent with the proposed structure. The data would typically be presented as follows:

Table 1: ¹H NMR Data for this compound

| Position | δH (ppm) | Multiplicity | J (Hz) |

| ... | ... | ... | ... |

| 21-CH₃ | ~1.2 | d | ~7.0 |

| ... | ... | ... | ... |

Table 2: ¹³C NMR Data for this compound

| Position | δC (ppm) | Type |

| ... | ... | ... |

| 13 | ~45.0 | CH |

| 21 | ~15.0 | CH₃ |

| ... | ... | ... |

Note: The values presented are illustrative approximations based on typical chemical shifts for similar quassinoids. The definitive data is found in the supplementary information of the cited literature.

Visualization of the Elucidation Process

The logical workflow of the structure elucidation process can be visualized to provide a clear overview of the experimental and analytical steps.

Caption: Workflow for the isolation and structure elucidation of this compound.

The following diagram illustrates the logical connections derived from 2D NMR data to piece together the molecular structure.

Caption: Logical relationships in 2D NMR-based structure elucidation.

Conclusion

The structural elucidation of this compound is a testament to the power of modern analytical techniques in natural product chemistry. Through a systematic process of extraction, purification, and comprehensive spectroscopic analysis, its complex molecular architecture has been successfully determined. This foundational knowledge is indispensable for the scientific community, particularly for researchers in pharmacology and drug development who seek to explore the therapeutic potential of this and related quassinoids. The detailed protocols and data presented herein serve as a valuable resource for the continued investigation of the rich chemical diversity of Eurycoma longifolia.

References

Spectroscopic and Mechanistic Insights into 13,21-Dihydroeurycomanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the natural product 13,21-Dihydroeurycomanone, a quassinoid found in Eurycoma longifolia. It also explores potential signaling pathways through which this class of compounds may exert its biological effects. The information presented is intended to support research and development efforts in natural product chemistry and drug discovery.

Spectroscopic Data

The structural elucidation of this compound has been accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectral data for 13α,21-dihydroeurycomanone have been reported in the literature and are crucial for its identification and structural confirmation. While the specific supplementary data from the definitive study by Teh et al. (2011) was not directly accessible, the following tables represent a compilation of expected chemical shifts based on related structures and general knowledge of quassinoid NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for 13α,21-Dihydroeurycomanone

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 2.95 | m | |

| 2 | 4.05 | d | 3.5 |

| 3 | 5.40 | s | |

| 5 | 2.80 | m | |

| 6α | 1.85 | m | |

| 6β | 2.15 | m | |

| 7 | 4.25 | d | 6.0 |

| 9 | 2.50 | m | |

| 11 | 3.80 | s | |

| 12 | 4.90 | s | |

| 14 | 2.20 | m | |

| 15 | 3.95 | d | 8.0 |

| 18 (CH₃) | 1.20 | s | |

| 19 (CH₃) | 1.55 | s | |

| 20 (CH₃) | 0.95 | d | 7.0 |

| 21 (CH₃) | 1.10 | d | 7.0 |

Note: These are representative values and may vary slightly depending on the solvent and experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for 13α,21-Dihydroeurycomanone

| Position | Chemical Shift (δ, ppm) |

| 1 | 48.5 |

| 2 | 72.0 |

| 3 | 124.0 |

| 4 | 165.0 |

| 5 | 45.0 |

| 6 | 28.0 |

| 7 | 78.0 |

| 8 | 55.0 |

| 9 | 42.0 |

| 10 | 40.0 |

| 11 | 85.0 |

| 12 | 108.0 |

| 13 | 45.5 |

| 14 | 82.0 |

| 15 | 75.0 |

| 16 (C=O) | 170.0 |

| 17 (C=O) | 205.0 |

| 18 (CH₃) | 15.0 |

| 19 (CH₃) | 25.0 |

| 20 (CH₃) | 12.0 |

| 21 (CH₃) | 18.0 |

Note: These are representative values and may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is a common technique for determining the molecular formula of quassinoids. For a derivative, 14-epi-13,21-dihydroeurycomanone, a sodiated molecular ion peak at m/z 435.1621 [M + Na]⁺ has been reported, which corresponds to a molecular formula of C₂₀H₂₈O₉Na.[1] This suggests that this compound would have a similar mass, and its fragmentation pattern would be characteristic of the quassinoid skeleton, involving losses of water and other small neutral molecules.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of quassinoids like this compound, based on common practices in the field.

NMR Spectroscopy

-

Sample Preparation: A sample of the isolated and purified this compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or C₅D₅N) in a 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, typically operating at 400 MHz or higher for ¹H and 100 MHz or higher for ¹³C.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Spectral Width: Approximately 12-15 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to singlets for each carbon.

-

Spectral Width: Approximately 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

-

2D NMR Experiments: To aid in structural elucidation and confirm assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are typically performed.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with a liquid chromatography system (LC-MS) is commonly used.

-

Chromatography:

-

Column: A reverse-phase C18 column is typically employed.

-

Mobile Phase: A gradient of water and acetonitrile, often with a small amount of formic acid (0.1%) to improve ionization.

-

-

Mass Spectrometry:

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode is common for quassinoids.

-

Mass Analyzer: The instrument is operated in full scan mode to obtain the accurate mass of the molecular ion.

-

Fragmentation: Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and obtain structural information. This is achieved by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

Postulated Signaling Pathway

While the specific signaling pathways for this compound are not yet fully elucidated, studies on the closely related and more abundant quassinoid, eurycomanone, provide valuable insights. Eurycomanone has been shown to induce apoptosis and inhibit the proliferation of cancer cells through modulation of key signaling pathways such as the NF-κB and MAPK pathways. Furthermore, a derivative, 12-acetyl-13,21-dihydroeurycomanone, has demonstrated cytotoxic effects.[2] Based on this evidence, a plausible mechanism of action for this compound involves the induction of apoptosis in cancer cells.

Below is a conceptual diagram illustrating a potential signaling pathway for this compound leading to apoptosis.

References

- 1. magistralbr.caldic.com [magistralbr.caldic.com]

- 2. Comparing the pharmacokinetics of 13α,21-dihydroeurycomanone and eurycomanone exclusively enriched in Eurycoma longifolia extracts and their spermatogenesis enhancement in andrographolide-induced oligospermia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

X-ray Crystallography of 13,21-Dihydroeurycomanone: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth look at the X-ray crystallography of 13,21-Dihydroeurycomanone, a significant quassinoid found in Eurycoma longifolia. The determination of its three-dimensional structure is crucial for understanding its biological activity, mechanism of action, and for facilitating structure-based drug design. This document summarizes the available crystallographic data, outlines the experimental protocols, and presents a visual workflow of the crystallographic process.

Quantitative Crystallographic Data

The single-crystal X-ray diffraction analysis of this compound has yielded crucial data for its structural elucidation. A novel crystal structure was obtained and its data deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 781973[1]. While the full detailed crystallographic data table from the primary publication is not publicly available in the search results, the key crystallographic parameters that have been reported are summarized below.

| Parameter | Value |

| Compound Name | 13α,21-Dihydroeurycomanone |

| Molecular Formula | C₂₀H₂₆O₉ |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| CCDC Deposition No. | 781973[1] |

Note: Detailed information such as unit cell dimensions (a, b, c, α, β, γ), volume, Z, density, radiation source, temperature, and refinement statistics (R-factor, Rfree, GooF) were not available in the public search results.

Experimental Protocols

The following sections detail the methodologies for the isolation, crystallization, and X-ray diffraction analysis of this compound, based on the available literature.

Isolation of this compound

This compound is a naturally occurring quassinoid isolated from the roots of Eurycoma longifolia Jack. The isolation process typically involves the extraction of the plant material with a suitable solvent, followed by chromatographic separation to purify the compound.

Crystallization

Single crystals of this compound suitable for X-ray diffraction were obtained through recrystallization[2].

-

Solvent: Chloroform was used as the solvent for recrystallization[2].

-

Procedure: A supersaturated solution of purified this compound in chloroform was prepared. The solution was then allowed to stand undisturbed, permitting slow evaporation of the solvent. Over time, this process leads to the formation of well-ordered single crystals.

X-ray Data Collection and Structure Determination

While the specific parameters of the data collection and structure refinement for this compound are not detailed in the available search results, a general protocol for X-ray crystallography of a small molecule is as follows:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.

-

Data Processing: The collected diffraction images are processed to determine the intensities and positions of the diffraction spots. This data is used to calculate the unit cell dimensions and the space group of the crystal.

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This map provides a preliminary model of the molecular structure.

-

Structure Refinement: The initial model is refined against the experimental diffraction data to improve its accuracy. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

-

Validation: The final refined structure is validated using various crystallographic and geometric checks to ensure its quality and accuracy. The final structural data is then typically deposited in a crystallographic database such as the CCDC.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallography of this compound.

Caption: Workflow for the X-ray Crystallography of this compound.

References

- 1. This compound | C20H26O9 | CID 13936707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Comparative X-ray and conformational analysis of a new crystal of 13α,21-dihydroeurycomanone with eurycomanone from Eurycoma longifolia and their anti-estrogenic activity using the uterotrophic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to 13,21-Dihydroeurycomanone: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,21-Dihydroeurycomanone is a naturally occurring quassinoid isolated from the roots of Eurycoma longifolia, a medicinal plant commonly known as Tongkat Ali. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its potential applications in research and drug development.

Physical and Chemical Properties

This compound is a white to off-white solid. While specific experimental values for its melting and boiling points are not widely reported, data for the related and more abundant quassinoid, eurycomanone, suggests a melting point in the range of 273-285°C. The stability of this compound has been noted to be poor under acidic conditions.

| Property | Value | Source |

| Molecular Formula | C₂₀H₂₆O₉ | --INVALID-LINK-- |

| Molecular Weight | 410.42 g/mol | --INVALID-LINK-- |

| CAS Number | 129587-06-0 | --INVALID-LINK-- |

| Appearance | White to off-white solid | MedchemExpress |

| Synonyms | Pasakbumin C | BOC Sciences |

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

| Spectroscopy | Data Highlights |

| ¹H NMR | Referenced in multiple studies for structural elucidation.[1] |

| ¹³C NMR | Referenced in multiple studies for structural elucidation.[2] |

| Mass Spectrometry (MS) | HR-ESI-MS data has been used to confirm the molecular formula of related compounds.[3] |

| Infrared (IR) | No specific data found for this compound. |

| UV-Vis | No specific data found for this compound. |

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, including anti-proliferative, anti-estrogenic, and spermatogenesis-enhancing effects.

Anti-Proliferative Activity

Quassinoids from Eurycoma longifolia, including compounds structurally related to this compound, have shown potent inhibitory effects on the proliferation of various cancer cell lines, particularly human leukemia cells (K562 and HL-60).[3][4][5] The IC₅₀ values for some of these related quassinoids range from 2.90 to 8.20 μM.[3][5]

Caption: Proposed anti-proliferative action of this compound on cancer cells.

Spermatogenesis Enhancement

This compound, along with the major quassinoid eurycomanone, has been shown to significantly increase testosterone levels in testicular Leydig cells.[6][7] This effect is believed to be a key mechanism behind the traditional use of Eurycoma longifolia for improving male fertility. Despite having better oral bioavailability than eurycomanone, it has been shown to have lower efficacy in enhancing spermatogenesis in rats.[7][8]

Caption: Signaling pathway for spermatogenesis enhancement by this compound.

Anti-Estrogenic Activity

The anti-estrogenic properties of this compound have been evaluated using the uterotrophic assay.[9] In this assay, the compound was shown to be less potent than eurycomanone in counteracting the effects of ethynylestradiol on uterine weight in immature rats.[9]

Caption: Mechanism of anti-estrogenic activity of this compound.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation of quassinoids from Eurycoma longifolia roots involves the following steps:

-

Extraction: The air-dried and powdered roots are extracted with 95% ethanol at room temperature. The combined ethanol extract is then concentrated under vacuum.[3]

-

Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.[3]

-

Chromatography: The ethyl acetate-soluble fraction, which is rich in quassinoids, is subjected to column chromatography on silica gel. A gradient of chloroform-methanol is typically used as the eluent to separate different fractions.[3]

-

Further Purification: Fractions containing this compound are further purified using High-Performance Liquid Chromatography (HPLC).[6][7]

Caption: General workflow for the isolation of this compound.

Testosterone Production Assay in Leydig Cells

This assay is used to determine the effect of compounds on testosterone synthesis.

-

Cell Culture: Mouse Leydig tumor cells (e.g., MA-10) are cultured in a suitable medium.

-

Treatment: Cells are treated with varying concentrations of this compound. A positive control, such as human chorionic gonadotropin (hCG), and a vehicle control are included.

-

Incubation: The cells are incubated for a specific period (e.g., 24-96 hours).[10]

-

Testosterone Measurement: The concentration of testosterone in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[10]

Uterotrophic Assay for Anti-Estrogenic Activity

This in vivo assay assesses the estrogenic or anti-estrogenic effects of a substance.

-

Animal Model: Immature female rats (e.g., 21 days old) are used.[11]

-

Dosing: The animals are administered the test compound (this compound) daily for three consecutive days, typically by oral gavage or subcutaneous injection. A group receiving a known estrogen (e.g., ethinylestradiol) and a vehicle control group are also included. To test for anti-estrogenic activity, a group is co-administered the test compound and the estrogen.[4][11][12]

-

Necropsy: Approximately 24 hours after the last dose, the animals are euthanized, and the uteri are excised and weighed.[9][11]

-

Analysis: A statistically significant decrease in uterine weight in the co-administered group compared to the estrogen-only group indicates anti-estrogenic activity.[9]

Conclusion

This compound is a bioactive quassinoid with promising pharmacological activities. Its ability to modulate key signaling pathways involved in cell proliferation, hormone regulation, and reproductive health makes it a compound of significant interest for further research and potential therapeutic development. The experimental protocols outlined in this guide provide a foundation for researchers to investigate its properties and mechanisms of action. Further studies are warranted to fully elucidate its therapeutic potential and to establish a more comprehensive profile of its physical and chemical characteristics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Quassinoids from the Roots of Eurycoma longifolia and Their Anti-Proliferation Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The rodent uterotrophic assay: critical protocol features, studies with nonyl phenols, and comparison with a yeast estrogenicity assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Comparing the pharmacokinetics of 13α,21-dihydroeurycomanone and eurycomanone exclusively enriched in Eurycoma longifolia extracts and their spermatogenesis enhancement in andrographolide-induced oligospermia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quassinoids from Eurycoma longifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oecd.org [oecd.org]

- 10. Differentially expressed genes on the growth of mouse Leydig cells treated with standardised Eurycoma longifolia extract - PMC [pmc.ncbi.nlm.nih.gov]

- 11. urosphere.com [urosphere.com]

- 12. The OECD program to validate the rat uterotrophic bioassay to screen compounds for in vivo estrogenic responses: phase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Estrogenic Potential of 13,21-Dihydroeurycomanone: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the anti-estrogenic properties of 13,21-Dihydroeurycomanone, a major quassinoid found in the roots of Eurycoma longifolia. While research points towards an indirect anti-estrogenic mechanism of action, primarily through the inhibition of aromatase, direct quantitative data on its binding affinity to the estrogen receptor and its specific inhibitory concentration (IC50) for aromatase remain to be fully elucidated. This paper synthesizes the available in-vivo data, details relevant experimental protocols, and visualizes the proposed mechanism and experimental workflows.

Introduction

This compound is a bioactive quassinoid isolated from Eurycoma longifolia, a plant with a long history of use in traditional medicine for various purposes, including enhancing male fertility and sexual performance. The anti-estrogenic effects of Eurycoma longifolia extracts have been attributed to its constituent quassinoids. The prevailing hypothesis suggests that these compounds, including this compound, exert their anti-estrogenic effects not by directly antagonizing the estrogen receptor, but by inhibiting aromatase, the key enzyme responsible for the biosynthesis of estrogens from androgens. This mechanism effectively reduces the endogenous levels of estrogens, thereby mitigating their physiological and pathological effects.

Quantitative Data

The following tables summarize the available quantitative data regarding the anti-estrogenic and related activities of this compound and its closely related analogue, eurycomanone. It is important to note that specific quantitative data for this compound's interaction with the estrogen receptor and aromatase is currently limited in publicly available literature.

Table 1: In-Vivo Anti-Estrogenic Activity of this compound

| Compound | Assay | Animal Model | Dosage | Duration | Result | Reference |

| This compound | Uterotrophic Assay | Immature female rats | 2.44 µmol/kg/day (intraperitoneal) | 3 days | Showed anti-estrogenic effect against 17α-ethynylestradiol-induced uterotrophy, but was less potent than eurycomanone and tamoxifen.[1] | [1] |

| Eurycomanone | Uterotrophic Assay | Immature female rats | 2.44 µmol/kg/day (intraperitoneal) | 3 days | Displayed comparable potency to tamoxifen in its anti-estrogenic effect.[1] | [1] |

| Tamoxifen | Uterotrophic Assay | Immature female rats | 2.44 µmol/kg/day (intraperitoneal) | 3 days | Potent anti-estrogenic effect.[1] | [1] |

Table 2: In-Vitro Activity of Related Quassinoid (Eurycomanone)

| Compound | Target | Assay | Result | Reference |

| Eurycomanone | Estrogen Receptor | Receptor Binding Assay | Non-responsive to inhibition by tamoxifen, suggesting no direct binding to the estrogen receptor.[2][3] | [2][3] |

| Eurycomanone | Aromatase | Aromatase Inhibition Assay | Displayed inhibition of aromatase, reducing estrogen production.[2][3] | [2][3] |

Note: Specific IC50 values for the aromatase inhibition by this compound are not currently available in the reviewed literature.

Experimental Protocols

Uterotrophic Assay for Anti-Estrogenic Activity

This in-vivo assay is a standard method to assess the estrogenic and anti-estrogenic properties of a compound by measuring its effect on the uterine weight of immature or ovariectomized rodents.

Objective: To determine the ability of a test compound to inhibit the uterotrophic effect of a known estrogen.

Materials:

-

Immature female Sprague-Dawley rats (20-21 days old)

-

17α-ethynylestradiol (EE) as the estrogenic stimulus

-

Test compound (this compound)

-

Control compound (e.g., Tamoxifen)

-

Vehicle (e.g., corn oil)

-

Animal balance

-

Analytical balance

-

Syringes and needles for injection

Procedure:

-

Animal Acclimatization: House the immature female rats in a controlled environment for at least 3 days prior to the experiment.

-

Grouping: Randomly divide the animals into the following groups (n=5-6 per group):

-

Vehicle control group

-

EE-treated group (positive control for estrogenic effect)

-

Test compound + EE-treated group

-

Control compound (e.g., Tamoxifen) + EE-treated group

-

-

Dosing:

-

Administer the vehicle, EE, test compound, and control compound via the appropriate route (e.g., intraperitoneal injection) for 3 consecutive days.

-

In the combination groups, the test compound or control compound is administered shortly before the EE administration.

-

-

Necropsy and Uterus Excision: On the fourth day, 24 hours after the last dose, euthanize the animals.

-

Uterus Weighing: Carefully dissect the uterus, trim it free of fat and other extraneous tissue, and blot it to remove excess fluid. Record the wet uterine weight.

-

Data Analysis: Compare the mean uterine weights of the different groups. A statistically significant decrease in uterine weight in the "Test compound + EE" group compared to the "EE-treated" group indicates an anti-estrogenic effect.

Signaling Pathways and Experimental Workflows

Proposed Anti-Estrogenic Mechanism of Action

The primary proposed mechanism for the anti-estrogenic effect of this compound is the inhibition of the aromatase enzyme.

Caption: Proposed mechanism of this compound's anti-estrogenic action via aromatase inhibition.

Uterotrophic Assay Experimental Workflow

The following diagram illustrates the key steps involved in the uterotrophic assay to evaluate the anti-estrogenic activity of a test compound.

Caption: Workflow of the in-vivo uterotrophic assay for anti-estrogenic activity assessment.

Discussion and Future Directions

The available evidence strongly suggests that this compound possesses anti-estrogenic properties. The in-vivo uterotrophic assay confirms its biological activity in a whole-animal model. The proposed mechanism of aromatase inhibition is consistent with the findings for the structurally similar and more abundant quassinoid, eurycomanone.

However, a significant gap in the current understanding is the lack of direct quantitative data for this compound. To advance the development of this compound as a potential therapeutic agent, future research should focus on:

-

Aromatase Inhibition Kinetics: Determining the IC50 and Ki values of this compound for the aromatase enzyme to quantify its inhibitory potency.

-

Estrogen Receptor Binding Assays: Conducting competitive binding assays to definitively confirm the absence of direct interaction with estrogen receptors α and β.

-

In-Vitro Cell-Based Assays: Utilizing estrogen-responsive cell lines (e.g., MCF-7) to further investigate its anti-proliferative effects and downstream molecular targets.

-

Pharmacokinetic and Pharmacodynamic Studies: In-depth studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile and to correlate plasma concentrations with its anti-estrogenic effects in vivo.

Conclusion

This compound is a promising natural compound with demonstrated anti-estrogenic activity in vivo. The likely mechanism of action is through the inhibition of aromatase, which positions it as a potential candidate for further investigation in the context of estrogen-dependent pathologies. The generation of more extensive quantitative data will be crucial for a comprehensive evaluation of its therapeutic potential.

References

- 1. Comparative X-ray and conformational analysis of a new crystal of 13α,21-dihydroeurycomanone with eurycomanone from Eurycoma longifolia and their anti-estrogenic activity using the uterotrophic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eurycomanone, the major quassinoid in Eurycoma longifolia root extract increases spermatogenesis by inhibiting the activity of phosphodiesterase and aromatase in steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The Anti-Proliferative Potential of 13,21-Dihydroeurycomanone: A Technical Guide for Researchers

An In-Depth Examination of a Promising Quassinoid in Cancer Cell Lines

This technical guide provides a comprehensive overview of the anti-proliferative activity of 13,21-Dihydroeurycomanone, a naturally occurring quassinoid, in various cancer cell lines. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds in oncology. It consolidates available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows.

Introduction to this compound

This compound is a quassinoid, a class of degraded triterpenoids, isolated from Eurycoma longifolia Jack, a plant native to Southeast Asia. Traditionally, extracts from this plant have been used in folk medicine for a variety of ailments. Modern scientific investigation has focused on the pharmacological properties of its constituents, particularly their anti-cancer potential. While the majority of research has centered on its structural analog, eurycomanone, emerging evidence suggests that this compound also possesses noteworthy cytotoxic and anti-proliferative properties against cancer cells. This guide will delve into the existing scientific literature to provide a detailed account of its activity.

Quantitative Analysis of Anti-Proliferative Activity

The anti-proliferative efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The following tables summarize the available IC50 values for this compound and, for comparative purposes, its more extensively studied counterpart, eurycomanone, across various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| Colon 26-L5 | Murine Colon Carcinoma | >10 | [1] |

| B16-BL6 | Murine Melanoma | >10 | [1] |

| LLC | Murine Lewis Lung Carcinoma | >10 | [1] |

| A549 | Human Lung Adenocarcinoma | >10 | [1] |

| HT-1080 | Human Fibrosarcoma | Potent Activity (IC50 not specified) | [1] |

| KB | Human Nasopharyngeal Carcinoma | Cytotoxic effects noted (IC50 not specified) | [2] |

Note: A study by Itokawa et al. (2004) indicated that this compound, among other quassinoids, showed highly potent activity against the HT-1080 cell line, stronger than the positive controls used. However, a specific IC50 value was not provided in the abstract. The same study reported IC50 values greater than 10 µM for the other listed cell lines, suggesting lower potency against them compared to other tested quassinoids like eurycomalactone.

Table 2: Comparative IC50 Values of Eurycomanone in Various Cancer Cell Lines

| Cancer Cell Line | Cell Type | IC50 (µM) | Reference |

| A2780 | Human Ovarian Cancer | 1.37 ± 0.13 | [3][4] |

| HeLa | Human Cervical Cancer | 4.58 ± 0.090 | [3][4] |

| HT-29 | Human Colorectal Cancer | 1.22 ± 0.11 | [3][4] |

| HCT116 | Human Colorectal Cancer | 20.9 | [5] |

| SW620 | Human Colorectal Cancer | 23.6 | [5] |

| SW480 | Human Colorectal Cancer | 35.8 | [5] |

| T47D | Human Breast Cancer | 0.377 µg/mL | [6] |

| MCF-7 | Human Breast Cancer | 4.7 µg/mL | [6] |

| K-562 | Human Chronic Myelogenous Leukemia | 6 ± 1 µg/ml | |

| A549 | Human Lung Cancer | 5.1 µM | [7] |

Note: IC50 values for eurycomanone are provided for a broader range of cell lines to offer context to the anti-proliferative potential of quassinoids from Eurycoma longifolia.

Mechanism of Action: Current Understanding and Postulated Pathways

The precise molecular mechanisms underlying the anti-proliferative activity of this compound are not yet well-defined in the scientific literature. However, based on the known mechanisms of the structurally similar and well-researched quassinoid, eurycomanone, we can postulate potential pathways that may be affected by this compound.

The anti-cancer effects of eurycomanone have been attributed to several key cellular processes:

-

Induction of Apoptosis: Eurycomanone has been shown to induce programmed cell death in various cancer cell lines. This is often associated with the modulation of key apoptotic proteins.

-

Inhibition of NF-κB Signaling: The transcription factor NF-κB plays a crucial role in inflammation, cell survival, and proliferation. Eurycomanone has been found to inhibit the NF-κB signaling pathway.[2]

-

Modulation of Autophagy: Autophagy is a cellular process of self-digestion that can either promote or inhibit cancer cell survival. Eurycomanone has been reported to exert its anti-cancer effects through the inhibition of autophagy in colon cancer cells.[5]

It is plausible that this compound shares some of these mechanisms of action. However, further dedicated research is required to elucidate its specific molecular targets and signaling pathways.

Visualizing a Potential Signaling Pathway

The following diagram illustrates the NF-κB signaling pathway, a known target of the related quassinoid, eurycomanone. This pathway is a plausible area of investigation for understanding the mechanism of this compound.

Detailed Experimental Protocols

This section provides standardized protocols for key assays used to evaluate the anti-proliferative and cytotoxic effects of compounds like this compound.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (and appropriate controls, including a vehicle control) and incubate for the desired time period (e.g., 24, 48, 72 hours).

-

MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Protocol:

-

Cell Treatment: Culture and treat cells with this compound as described for the MTT assay.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Annexin V binding buffer.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive (less common).

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is therefore directly proportional to their DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol:

-

Cell Treatment and Harvesting: Treat and harvest cells as previously described.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Washing: Wash the fixed cells with PBS.

-

RNase Treatment: Treat the cells with RNase A to degrade RNA and prevent its staining by PI.

-

PI Staining: Stain the cells with a PI solution.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, measuring the fluorescence intensity of PI.

-

Data Analysis: Generate a histogram of DNA content to quantify the percentage of cells in each phase of the cell cycle.

Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect and quantify specific proteins in a cell lysate, providing insights into the activation of apoptotic pathways.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins). A secondary antibody conjugated to an enzyme or fluorophore is then used for detection.

Protocol:

-

Protein Extraction: Lyse treated and control cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a suitable method (e.g., BCA assay).

-

Gel Electrophoresis: Separate the proteins by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest.

-

Secondary Antibody Incubation: Incubate the membrane with a secondary antibody conjugated to a detection molecule.

-

Detection: Visualize the protein bands using a suitable detection method (e.g., chemiluminescence).

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Future Directions and Conclusion

The available data, though limited, suggests that this compound is a quassinoid with potential anti-proliferative activity. However, to fully understand its therapeutic promise, further research is imperative. Key areas for future investigation include:

-

Comprehensive Cytotoxicity Screening: Evaluating the IC50 values of this compound against a broader panel of human cancer cell lines.

-

Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound, including its effects on apoptosis, cell cycle progression, and other key cancer-related pathways.

-

In Vivo Studies: Assessing the anti-tumor efficacy and safety profile of this compound in preclinical animal models of cancer.

-

Comparative Studies: Directly comparing the potency and mechanisms of action of this compound with eurycomanone and other related quassinoids.

References

- 1. researchgate.net [researchgate.net]

- 2. Eurycomanone and Eurycomanol from Eurycoma longifolia Jack as Regulators of Signaling Pathways Involved in Proliferation, Cell Death and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In Vitro and In Silico Analysis of the Anticancer Effects of Eurycomanone and Eurycomalactone from Eurycoma longifolia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. A Quassinoid Diterpenoid Eurycomanone from Eurycoma longifolia Jack Exerts Anti-Cancer Effect through Autophagy Inhibition [mdpi.com]

- 6. sysrevpharm.org [sysrevpharm.org]

- 7. researchgate.net [researchgate.net]

Antiviral Properties of 13,21-Dihydroeurycomanone: A Technical Whitepaper

For the attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

13,21-Dihydroeurycomanone, a significant quassinoid isolated from Eurycoma longifolia, has been identified as a compound of interest for its potential therapeutic properties. While research has substantiated the antiviral activities of Eurycoma longifolia extracts and several of its constituent quassinoids against a range of viruses, specific quantitative data on the antiviral efficacy of this compound remains limited in publicly available scientific literature. This technical guide provides a comprehensive overview of the current state of research, focusing on the antiviral activities of closely related quassinoids from Eurycoma longifolia to infer the potential of this compound. This document summarizes the available quantitative data for these related compounds, details relevant experimental protocols, and visualizes key experimental workflows and hypothetical signaling pathways to guide future research and drug development efforts.

Introduction to this compound and its Antiviral Potential

This compound is a C20 quassinoid, a class of bitter compounds found predominantly in the Simaroubaceae family of plants, which includes Eurycoma longifolia (commonly known as Tongkat Ali). Quassinoids are recognized for a wide array of biological activities, including anti-inflammatory, anti-malarial, and cytotoxic effects. Recent studies have pointed towards the antiviral potential of Eurycoma longifolia extracts, particularly against coronaviruses. While direct and extensive research on the antiviral properties of this compound is not yet prevalent, its structural similarity to other antivirally active quassinoids suggests it may contribute to the overall therapeutic effects of the plant extract. A notable study suggests that eurycomanone and 13β,21-dihydroeurycomanone may contribute to the antiviral activity of E. longifolia extracts against Human Coronavirus OC43 (HCoV-OC43) and SARS-CoV-2.[1][2]

Quantitative Data on Antiviral Activity of Eurycoma longifolia Quassinoids

To date, specific IC50 or EC50 values for this compound against viral targets have not been prominently published. However, studies on other major quassinoids from Eurycoma longifolia and related species provide valuable comparative data and highlight the potential of this class of compounds. The most potent antiviral activities have been attributed to chaparrinone and eurycomalactone.

| Compound | Virus | Cell Line | Assay | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Chaparrinone | HCoV-OC43 | MRC-5 | In-Cell ELISA | 0.32 ± 0.03 | >100 | >312.5 | Choonong et al., 2022 |

| Eurycomalactone | HCoV-OC43 | MRC-5 | In-Cell ELISA | 0.51 ± 0.04 | >100 | >196.1 | Choonong et al., 2022 |

| Chaparrinone | SARS-CoV-2 | Vero E6 | In-Cell ELISA | 0.35 ± 0.02 | >100 | >285.7 | Choonong et al., 2022 |

| Eurycomalactone | SARS-CoV-2 | Vero E6 | In-Cell ELISA | 0.48 ± 0.03 | >100 | >208.3 | Choonong et al., 2022 |

Table 1: In vitro antiviral activity of major quassinoids from Eurycoma species against human coronaviruses. Data extracted from Choonong et al., 2022.

Experimental Protocols

The following is a detailed methodology for an In-Cell Enzyme-Linked Immunosorbent Assay (ELISA), a key experiment used to determine the in vitro antiviral efficacy of quassinoids. This protocol is based on the methodology described in studies of Eurycoma longifolia constituents.

In-Cell ELISA for Antiviral Activity Screening

Objective: To quantify the inhibition of viral replication in a host cell line following treatment with a test compound.

Materials:

-

Host cell line (e.g., MRC-5 for HCoV-OC43, Vero E6 for SARS-CoV-2)

-

96-well microplates

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

Virus stock (e.g., HCoV-OC43, SARS-CoV-2)

-

Test compound (this compound)

-

Positive control (e.g., Remdesivir)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% non-fat milk in PBS with 0.05% Tween 20)

-

Primary antibody (specific to a viral antigen, e.g., anti-nucleocapsid protein)

-

Secondary antibody (HRP-conjugated)

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Plate reader

Procedure:

-

Cell Seeding: Seed host cells into a 96-well microplate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment and Viral Infection:

-

Prepare serial dilutions of the test compound (this compound) and the positive control.

-

Remove the culture medium from the cells and add the compound dilutions.

-

Infect the cells with the virus at a specific multiplicity of infection (MOI).

-

Include uninfected and untreated infected controls.

-

Incubate for a period that allows for viral replication (e.g., 24-72 hours).

-

-

Cell Fixation and Permeabilization:

-

Remove the supernatant and wash the cells with PBS.

-

Fix the cells with the fixation solution for 20 minutes at room temperature.

-

Wash the cells with PBS.

-

Permeabilize the cells with the permeabilization buffer for 10 minutes.

-

-

Immunostaining:

-

Wash the cells and add the blocking buffer for 1 hour.

-

Incubate with the primary antibody (diluted in blocking buffer) for 1-2 hours at 37°C.

-

Wash the cells multiple times with wash buffer (PBS with 0.05% Tween 20).

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at 37°C.

-

-

Signal Detection:

-

Wash the cells thoroughly.

-

Add the TMB substrate and incubate in the dark until a blue color develops.

-

Stop the reaction by adding the stop solution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of viral inhibition for each compound concentration relative to the untreated infected control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Antiviral Screening

Caption: Workflow for in vitro antiviral activity screening using In-Cell ELISA.

Hypothetical Signaling Pathway for Antiviral Action

Given the lack of specific mechanistic data for this compound, a hypothetical signaling pathway is proposed based on the known antiviral mechanisms of other natural products. Many antiviral compounds interfere with host cell signaling pathways that are hijacked by viruses for their replication, such as the NF-κB and MAPK pathways.

Caption: Hypothetical antiviral mechanism via inhibition of the NF-κB signaling pathway.

Discussion and Future Directions

The existing body of research strongly suggests that quassinoids from Eurycoma longifolia are a promising source of antiviral drug candidates. While this compound has been identified as a constituent that may contribute to these antiviral effects, a clear gap in the literature exists regarding its specific efficacy and mechanism of action.

Future research should prioritize the following:

-

Isolation and Purification: Production of highly purified this compound to enable focused in vitro and in vivo studies.

-

Quantitative Antiviral Screening: Direct testing of purified this compound against a panel of viruses, including coronaviruses, influenza viruses, and dengue virus, to determine its IC50 and EC50 values.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by this compound. This could involve investigating its effects on viral entry, replication enzymes (e.g., proteases, polymerases), and host-cell pathways like NF-κB and MAPK.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models to evaluate the therapeutic efficacy, pharmacokinetics, and safety profile of this compound.

Conclusion

This compound represents an under-investigated but potentially valuable natural product in the search for novel antiviral agents. While direct evidence of its antiviral activity is currently sparse, the potent effects of structurally related quassinoids provide a strong rationale for its further investigation. The experimental protocols and hypothetical frameworks presented in this guide are intended to serve as a resource for researchers and drug development professionals to design and execute studies that will elucidate the therapeutic potential of this compound. Addressing the current knowledge gaps is a critical step towards potentially developing this compound as a new tool in the arsenal against viral diseases.

References

Unraveling the Molecular Intricacies of 13,21-Dihydroeurycomanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the current understanding of the molecular mechanism of action of 13,21-Dihydroeurycomanone, a significant quassinoid found in the roots of Eurycoma longifolia. While direct research on this specific compound is emerging, this document synthesizes available data and extrapolates from studies on closely related analogues to present a comprehensive overview of its potential molecular targets and signaling pathways.

Core Postulated Mechanisms of Action

Current evidence, primarily drawn from studies on the more abundant quassinoid eurycomanone and other derivatives, points towards three potential, and possibly interconnected, molecular mechanisms of action for this compound:

-

Inhibition of the NF-κB Signaling Pathway: A hallmark of many bioactive quassinoids, the modulation of the Nuclear Factor-kappa B (NF-κB) pathway is a strong candidate for one of the primary mechanisms of this compound.

-

Modulation of Steroidogenesis through Aromatase Inhibition: The anti-estrogenic effects observed with extracts containing this compound suggest an interaction with key enzymes in steroid hormone synthesis, particularly aromatase (CYP19A1).

-

Inhibition of Phosphodiesterase (PDE): At higher concentrations, quassinoids from Eurycoma longifolia have been shown to inhibit phosphodiesterases, enzymes crucial for regulating intracellular second messengers like cyclic AMP (cAMP) and cyclic GMP (cGMP).

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on this compound and its close structural relatives. It is critical to note that direct inhibitory concentrations for this compound on specific molecular targets are not yet widely published.

Table 1: Pharmacokinetic Parameters of this compound (DHY) and Eurycomanone (EN) in Rats

| Compound | Oral Bioavailability (%) |

| This compound (DHY) | 1.04 ± 0.58[1] |

| Eurycomanone (EN) | 0.31 ± 0.19[1] |

Table 2: In Vitro NF-κB Inhibitory Activity of Quassinoids from Eurycoma longifolia

| Compound | IC50 (µM) |

| 13,21-dehydroeurycomanone | 0.7[2][3] |

| Eurycomalactone | 0.5[2][3] |

| 14,15β-dihydroklaieanone | 1.0[2][3] |

Note: The IC50 value for this compound has not been reported in the reviewed literature, but the potent activity of its dehydrated analogue strongly suggests potential for NF-κB inhibition.

Signaling Pathways and Visualization

The NF-κB Signaling Pathway

The canonical NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival. In an unstimulated state, NF-κB dimers are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of target genes.

Eurycomanone has been shown to inhibit this pathway by preventing the phosphorylation of IκBα[4]. It is highly probable that this compound shares this mechanism.

Caption: Postulated inhibition of the canonical NF-κB pathway by this compound.

Aromatase and Phosphodiesterase Inhibition in Steroidogenesis

Eurycoma longifolia extracts are known to increase testosterone levels. This effect is attributed, in part, to the inhibition of aromatase, the enzyme that converts testosterone to estradiol. By blocking this conversion, testosterone levels are elevated. Additionally, phosphodiesterase inhibition can lead to an increase in cAMP, which is a key second messenger in the signaling cascade that stimulates testosterone production in Leydig cells. It has been suggested that quassinoids from the plant, likely including this compound, are responsible for these inhibitory activities[5][6].

Caption: Dual inhibition of Aromatase and PDE by this compound in testosterone synthesis.

Experimental Protocols

Detailed experimental protocols are essential for the validation and extension of these findings. Below are methodologies for the key assays relevant to the proposed mechanisms of action of this compound.

Protocol 1: NF-κB Luciferase Reporter Gene Assay

This assay quantitatively measures the activity of the NF-κB transcription factor.

-

Cell Culture and Transfection:

-

HEK-293 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Cells are seeded in 96-well plates and transiently transfected with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element. A co-transfection with a Renilla luciferase plasmid under a constitutive promoter is used for normalization.

-

-

Compound Treatment and Stimulation:

-

After 24 hours, the culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control.

-

Cells are pre-incubated with the compound for 1-2 hours.

-

NF-κB signaling is induced by adding TNF-α (typically 10 ng/mL) to the wells.

-

-

Luciferase Activity Measurement:

-

After 6-8 hours of stimulation, the medium is removed, and cells are lysed.

-

Firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

The ratio of firefly to Renilla luciferase activity is calculated to normalize for transfection efficiency and cell viability.

-

The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Caption: Workflow for the NF-κB luciferase reporter gene assay.

Protocol 2: In Vitro Aromatase Inhibition Assay (Fluorescent)

This assay measures the ability of a compound to inhibit the enzymatic activity of human recombinant aromatase.

-

Reagents and Preparation:

-

Human recombinant aromatase (CYP19A1).

-

A fluorogenic substrate (e.g., 7-methoxy-4-(trifluoromethyl)coumarin, MFC).

-

NADPH regenerating system.

-

Test compound (this compound) dissolved in DMSO.

-

A known aromatase inhibitor (e.g., letrozole) as a positive control.

-

-

Assay Procedure:

-

The assay is performed in a 96-well black plate.

-

A reaction mixture containing the aromatase enzyme, NADPH regenerating system, and the test compound at various concentrations is pre-incubated at 37°C.

-

The reaction is initiated by adding the fluorogenic substrate.

-

The plate is incubated at 37°C for a specified time (e.g., 30 minutes).

-

-

Fluorescence Measurement:

-

The reaction is stopped, and the fluorescence of the product is measured using a fluorescence plate reader (e.g., Ex/Em of ~409/460 nm for the product of MFC).

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Protocol 3: Phosphodiesterase (PDE) Activity Assay

This assay measures the inhibition of PDE-mediated hydrolysis of cAMP or cGMP.

-

Reagents and Preparation:

-

Recombinant human phosphodiesterase (e.g., PDE4 or PDE5).

-

cAMP or cGMP as the substrate.

-

A detection system, such as the GloSensor™ cAMP Assay, which uses a genetically engineered luciferase that emits light in the presence of cAMP.

-

Test compound (this compound).

-

A known PDE inhibitor (e.g., IBMX or sildenafil) as a positive control.

-

-

Assay Procedure:

-

The PDE enzyme is incubated with the test compound at various concentrations in an assay buffer.

-

The reaction is initiated by the addition of a known concentration of cAMP or cGMP.

-

The mixture is incubated at 30°C for a defined period.

-

-

Detection:

-

The amount of remaining cAMP or cGMP is quantified. In the case of the GloSensor™ assay, the reaction mixture is added to cells expressing the biosensor, and luminescence is measured.

-

-

Data Analysis:

-

The activity of the PDE is inversely proportional to the signal (e.g., luminescence).

-

The percentage of inhibition is calculated, and the IC50 value is determined from the dose-response curve.

-

Conclusion and Future Directions